Di-N-butyl Amidosulfenyl Chloride-d18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

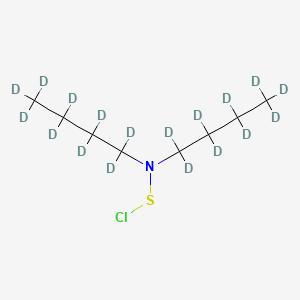

[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino] thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18ClNS/c1-3-5-7-10(11-9)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFZQRHTZYGWPW-VAZJTQEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Di-N-butyl Amidosulfenyl Chloride-d18

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Di-N-butyl Amidosulfenyl Chloride-d18. Due to the limited availability of direct experimental data for this specific isotopically labeled compound, this guide combines information on its non-deuterated analog with established principles of isotopic labeling and sulfenyl chloride chemistry. The inclusion of detailed, albeit projected, experimental protocols and spectral data aims to furnish researchers with a practical foundation for the use of this compound in various research and development applications, particularly in mechanistic studies and as a building block in the synthesis of complex molecules.

Chemical and Physical Properties

This compound is the deuterated form of Di-N-butyl Amidosulfenyl Chloride, where all eighteen hydrogen atoms on the two butyl groups have been replaced with deuterium (B1214612). This isotopic labeling makes it a valuable tool for mass spectrometry-based assays and for probing reaction mechanisms.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | Di-N-butyl Amidosulfenyl Chloride | Data Source/Method |

| Molecular Formula | C₈D₁₈ClNS | C₈H₁₈ClNS | [1][2] |

| Molecular Weight | 213.86 g/mol | 195.75 g/mol | [1][2] |

| CAS Number | 1216978-01-6 | 6541-82-8 | [3][4] |

| Appearance | Colorless to yellow liquid (projected) | Colorless to yellow liquid | [5] (by analogy) |

| Boiling Point | Not available | Not available | - |

| Melting Point | Not available | Not available | - |

| Density | Not available | Not available | - |

| Solubility | Soluble in aprotic organic solvents (projected) | Soluble in aprotic organic solvents (projected) | General chemical knowledge |

| Stability | Moisture sensitive (projected) | Moisture sensitive (projected) | General chemical knowledge |

Synthesis

A plausible synthetic route to this compound involves the reaction of Di-n-butylamine-d18 with sulfur dichloride (SCl₂). The deuterated starting material, Di-n-butylamine-d18, is commercially available.

Experimental Protocol: Synthesis of this compound

Materials:

-

Di-n-butylamine-d18

-

Sulfur dichloride (SCl₂)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Schlenk line and glassware

-

Magnetic stirrer and stir bar

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of Di-n-butylamine-d18 (1 equivalent) in anhydrous diethyl ether is prepared in a Schlenk flask and cooled to -78 °C using a dry ice/acetone bath.

-

A solution of freshly distilled sulfur dichloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.

-

The resulting mixture, containing the product and Di-n-butylammonium-d18 chloride precipitate, is filtered under inert atmosphere to remove the salt.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

Safety Precautions: Sulfur dichloride is a toxic and corrosive reagent. This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Analytical Data (Projected)

Mass Spectrometry

The primary use of this compound is in mass spectrometry-based applications, where it can serve as an internal standard. The mass difference between the deuterated and non-deuterated compounds is a key parameter.

Table 2: Projected Mass Spectrometry Data

| Ion | [M+H]⁺ (Non-deuterated) | [M+H]⁺ (Deuterated) | Mass Shift (Δm/z) |

| m/z | 196.0921 | 214.1999 | 18.1078 |

NMR Spectroscopy

In ¹H NMR spectroscopy, the signals corresponding to the butyl groups will be absent for the d18 isotopologue. The purity of the deuterated compound can be assessed by the absence of proton signals in the alkyl region.

In ¹³C NMR spectroscopy, the signals for the carbon atoms of the butyl groups will be present but will appear as multiplets due to coupling with deuterium (C-D coupling), and they may experience a slight upfield shift compared to the non-deuterated analog.

Table 3: Projected ¹³C NMR Chemical Shifts

| Carbon Atom | Projected Chemical Shift (ppm) for d18 | Multiplicity |

| C1 | ~50 | Multiplet |

| C2 | ~30 | Multiplet |

| C3 | ~20 | Multiplet |

| C4 | ~13 | Multiplet |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

Reactivity and Applications

This compound is expected to exhibit reactivity typical of sulfenyl chlorides. The sulfur-chlorine bond is polarized, rendering the sulfur atom electrophilic and susceptible to attack by nucleophiles.

Reaction with Nucleophiles

A common reaction of amidosulfenyl chlorides is the formation of sulfenamides upon reaction with primary or secondary amines. This reaction is a cornerstone of sulfonamide synthesis, a critical functional group in many pharmaceutical compounds.

Experimental Protocol: Synthesis of a Sulfenamide (B3320178)

Materials:

-

This compound

-

A primary or secondary amine (e.g., morpholine)

-

Triethylamine (B128534) (as a base)

-

Anhydrous dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve the amine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude sulfenamide can be purified by column chromatography on silica (B1680970) gel.

Reaction Workflow

Caption: General workflow for the reaction of this compound with an amine.

Safety and Handling

General Handling: this compound should be handled in a well-ventilated fume hood. As with other sulfenyl chlorides, it is expected to be corrosive and a lachrymator. Avoid contact with skin, eyes, and clothing.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. The container should be tightly sealed, preferably under an inert atmosphere.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a specialized reagent with significant potential in modern chemical research, particularly in the fields of drug development and mechanistic studies. While direct experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, handling, and application based on established chemical principles. The projected data and protocols herein should serve as a valuable resource for scientists looking to incorporate this deuterated building block into their research endeavors. As with any chemical, all handling and reactions should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide to the Application of Di-N-butyl Amidosulfenyl Chloride-d18 in Quantitative Proteomics

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Di-N-butyl Amidosulfenyl Chloride-d18, a specialized chemical reagent designed for advanced applications in quantitative proteomics. The document details the reagent's properties, its proposed mechanism of action, a detailed experimental protocol for its use in mass spectrometry-based workflows, and methods for data analysis.

Introduction to this compound

This compound is a deuterium-labeled chemical probe used for the differential labeling of proteins for quantitative analysis by mass spectrometry. As a sulfenyl chloride, it exhibits high reactivity towards nucleophilic residues, particularly the thiol group of cysteine. The incorporation of 18 deuterium (B1214612) atoms provides a significant and distinct mass shift, enabling the differentiation and relative quantification of protein samples at the peptide level.

Its primary application lies in quantitative proteomics, where it can be used in a similar manner to other cysteine-reactive isotopic labeling reagents, such as Isotope-Coded Affinity Tags (ICAT). By labeling the cysteinyl residues of one protein sample with the deuterated ("heavy") reagent and another with the non-deuterated ("light") counterpart, the relative abundance of specific proteins can be determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.

Physicochemical Properties

The key properties of this compound and its non-deuterated analog are summarized below.

| Property | This compound | Di-N-butyl Amidosulfenyl Chloride |

| Molecular Formula | C₈D₁₈ClNS | C₈H₁₈ClNS |

| Molecular Weight | 213.86 g/mol | 195.75 g/mol |

| Isotopic Label | Deuterium (¹⁸D) | None |

| CAS Number | Not available | 6541-82-8 |

| Primary Reactivity | Cysteine thiols | Cysteine thiols |

| Intended Use | Proteomics research[1] | Chemical synthesis |

Proposed Mechanism of Action

This compound reacts with the thiol group of cysteine residues to form a disulfide bond. This reaction is a key step in the labeling process. The proposed reaction pathway is illustrated below.

Caption: Proposed reaction of this compound with a protein cysteine residue.

Experimental Protocol for Quantitative Proteomics

The following is a detailed, proposed methodology for a typical quantitative proteomics experiment using this compound and its non-deuterated analog. This protocol is based on established differential alkylation workflows.

4.1. Materials

-

This compound ("heavy" reagent)

-

Di-N-butyl Amidosulfenyl Chloride ("light" reagent)

-

Protein samples (e.g., cell lysates from control and treated conditions)

-

Denaturation buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5)

-

Reducing agent (e.g., 10 mM Dithiothreitol, DTT)

-

Alkylation agent for blocking (e.g., 20 mM Iodoacetamide, IAA)

-

Trypsin (mass spectrometry grade)

-

Quenching solution (e.g., 50 mM Tris-HCl, pH 8.0)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)

4.2. Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Caption: Experimental workflow for quantitative proteomics using differential isotopic labeling.

4.3. Detailed Steps

-

Protein Extraction and Denaturation:

-

Lyse cells or tissues to extract proteins under denaturing conditions (e.g., in 8 M urea buffer) to unfold proteins and expose cysteine residues.

-

Quantify the protein concentration of each sample (e.g., using a BCA assay).

-

-

Reduction of Disulfide Bonds:

-

To an equal amount of protein from each sample, add DTT to a final concentration of 10 mM.

-

Incubate for 1 hour at 37°C to reduce all disulfide bonds to free thiols.

-

-

Initial Blocking of Thiols (Optional but Recommended):

-

To distinguish between solvent-accessible and buried cysteines, or to perform redox proteomics, one can first block the readily available thiols with a non-isotopic alkylating agent like iodoacetamide.

-

-

Differential Labeling:

-

To the "control" sample, add the "light" Di-N-butyl Amidosulfenyl Chloride.

-

To the "treated" sample, add the "heavy" this compound.

-

The optimal concentration of the reagent should be determined empirically, but a 10-fold molar excess over the reducing agent is a good starting point.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Quenching:

-

Quench the reaction by adding a solution containing a free thiol, such as DTT or β-mercaptoethanol, to consume any unreacted labeling reagent.

-

-

Sample Combination and Protein Digestion:

-

Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

-

Dilute the combined sample with a buffer compatible with trypsin (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the peptide mixture with trifluoroacetic acid (TFA) to a pH of ~2-3.

-

Desalt and purify the peptides using a C18 SPE cartridge.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a solvent suitable for liquid chromatography (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

-

The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS/MS scans of the most abundant precursor ions.

-

Data Analysis

The data analysis workflow involves identifying the labeled peptides and quantifying the relative abundance of the "heavy" and "light" forms.

5.1. Peptide Identification:

-

The raw MS/MS data is searched against a protein database (e.g., Swiss-Prot) using a search engine like MaxQuant, Sequest, or Mascot.

-

The search parameters must include the mass modifications corresponding to the "light" (+195.75 Da) and "heavy" (+213.86 Da) labels on cysteine residues.

5.2. Quantification:

-

Quantification is performed at the MS1 level by comparing the integrated peak areas of the "heavy" and "light" peptide pairs.

-

The ratio of the heavy to light peak areas for multiple peptides from the same protein is used to calculate the relative abundance of that protein between the two samples.

The principle of MS1-based quantification is illustrated below.

Caption: Principle of MS1-based quantification for differentially labeled peptides.

Conclusion

This compound is a valuable tool for researchers in proteomics and drug development. Its ability to introduce a significant and specific mass shift on cysteine-containing peptides allows for accurate and robust relative quantification of proteins between different biological samples. The proposed workflow, based on well-established principles of differential chemical labeling, provides a clear path for the successful implementation of this reagent in quantitative proteomics studies. As with any chemical labeling strategy, optimization of reaction conditions is crucial to ensure complete and specific labeling for reliable quantitative results.

References

An In-depth Technical Guide to Thiol-Reactive Labeling for Mass Spectrometry using Di-N-butyl Amidosulfenyl Chloride-d18

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thiol-Reactive Labeling

The cysteine thiol group is a highly reactive nucleophile, making it a prime target for covalent labeling in proteomics.[1][2] Its reactivity is central to numerous biological processes, including enzyme catalysis, metal coordination, and the formation of disulfide bonds that stabilize protein structure. Furthermore, the thiol group is susceptible to a variety of reversible post-translational modifications (PTMs) in response to cellular redox signals, such as S-nitrosylation, S-glutathionylation, and the formation of sulfenic acids.[1][2] These modifications play a crucial role in regulating protein function and signaling pathways.[3][4]

Thiol-reactive probes are indispensable tools for studying the "thiol proteome." They enable the detection, quantification, and functional characterization of cysteine-containing proteins. By employing isotopically labeled reagents, such as Di-N-butyl Amidosulfenyl Chloride-d18, researchers can leverage mass spectrometry to perform relative quantification of protein thiols between different biological samples. This is particularly valuable in drug development for target identification and validation, as well as in basic research to elucidate the role of redox signaling in health and disease.

This compound is a deuterated thiol-reactive probe. While specific data on this compound is limited, its sulfenyl chloride functional group is known to react with thiols. Sulfenyl chlorides are electrophilic compounds that react with nucleophiles like the thiol group of cysteine. The deuterium (B1214612) labeling provides a mass shift that can be detected by mass spectrometry, allowing for the differentiation and relative quantification of labeled peptides from different samples.

Principles of Thiol-Reactive Labeling with Sulfenyl Chlorides

The core of thiol-reactive labeling lies in the chemical reaction between the probe and the cysteine thiol. In the case of sulfenyl chlorides (R-S-Cl), the sulfur atom is electrophilic and readily attacked by the nucleophilic thiolate anion (R'-S⁻) of a cysteine residue.

Reaction Mechanism

The reaction of a sulfenyl chloride with a thiol proceeds via a nucleophilic substitution, resulting in the formation of a disulfide bond:

R-S-Cl + R'-SH → R-S-S-R' + HCl

This reaction is generally fast and specific for thiols under controlled pH conditions. The deuterated butyl groups in this compound remain attached to the sulfur atom that forms the disulfide bond with the cysteine residue, thereby introducing a stable isotopic label.

Quantitative Data on Thiol-Reactive Probes

While specific quantitative data for this compound is not available, the following tables summarize representative data for commonly used thiol-reactive probes, iodoacetamides and maleimides, to provide a comparative context for reaction conditions and efficiency.

Table 1: Comparison of Common Thiol-Reactive Probes

| Probe Class | Reactive Group | Typical Reaction pH | Reaction Time | Notes |

| Iodoacetamides | -COCH₂I | 7.5 - 8.5 | 30 - 60 min | Reacts with deprotonated thiolate; can have off-target reactivity with other nucleophiles at higher pH. |

| Maleimides | Maleimide ring | 6.5 - 7.5 | 60 - 120 min | More specific for thiols than iodoacetamides at neutral pH. |

| Sulfenyl Chlorides | -S-Cl | Neutral to slightly acidic | Expected to be rapid | Highly reactive electrophiles; reaction conditions need careful optimization to ensure specificity. |

Table 2: Representative Labeling Efficiencies and Conditions

| Protein | Thiol-Reactive Probe | Probe:Protein Molar Ratio | Incubation Time (min) | Labeling Efficiency (%) | Reference |

| Bovine Serum Albumin | 5-Iodoacetamidofluorescein | 20:1 | 120 | > 90 | Generic Protocol |

| GAPDH | Maleimide-PEG2-Biotin | 10:1 | 60 | ~ 85 | Generic Protocol |

Experimental Protocols

The following are generalized protocols for the labeling of protein thiols for mass spectrometry analysis. These should be adapted and optimized for the specific use of this compound.

Protocol 1: Labeling of Purified Proteins

-

Protein Preparation: Dissolve the purified protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1-5 mg/mL.

-

Reduction of Disulfide Bonds (Optional): To label all cysteines, including those in disulfide bonds, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 5 mM. Incubate for 1 hour at 37°C.

-

Removal of Reducing Agent: Remove the excess reducing agent by dialysis, desalting column, or buffer exchange. This step is critical to prevent reaction with the thiol-reactive probe.

-

Labeling Reaction: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO). Add the probe to the protein solution at a 10- to 20-fold molar excess.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Quenching: Quench the reaction by adding a low molecular weight thiol, such as DTT or β-mercaptoethanol, to a final concentration of 20-50 mM.

-

Sample Preparation for Mass Spectrometry: Proceed with protein precipitation (e.g., with acetone (B3395972) or TCA), followed by enzymatic digestion (e.g., with trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled peptides.

Protocol 2: Quantitative Proteomic Workflow for Cell Lysates

This protocol outlines a general strategy for comparing the reactivity of protein thiols between two samples (e.g., control vs. treated).

-

Cell Lysis: Lyse cells from control and treated conditions in a buffer containing a detergent (e.g., RIPA buffer) and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

Labeling:

-

Label the control lysate with a light-isotope probe (non-deuterated Di-N-butyl Amidosulfenyl Chloride, if available).

-

Label the treated lysate with the heavy-isotope probe (this compound).

-

The labeling reaction should be performed as described in Protocol 1, steps 4-5.

-

-

Sample Combination: Combine equal amounts of protein from the light- and heavy-labeled lysates.

-

Protein Digestion: Perform in-solution or in-gel digestion of the combined protein sample with trypsin.

-

Peptide Fractionation (Optional): For complex samples, fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reverse-phase chromatography.

-

LC-MS/MS Analysis: Analyze the peptide fractions by LC-MS/MS.

-

Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of the light and heavy isotopically labeled pairs. The ratio of heavy to light signal intensity reflects the change in thiol reactivity for a given cysteine residue between the two conditions.

Visualizations

Signaling Pathway: Redox Regulation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical signaling cascade that responds to oxidative stress. Keap1 contains several reactive cysteine residues that act as sensors for electrophiles and reactive oxygen species (ROS). Modification of these thiols leads to the stabilization and activation of the transcription factor Nrf2, which in turn upregulates the expression of antioxidant and detoxification genes. Thiol-reactive probes can be used to study the modification of Keap1 cysteines under different conditions.

Caption: Redox regulation of the Keap1-Nrf2 signaling pathway.

Experimental Workflow: Quantitative Thiol-Reactive Labeling

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using stable isotope labeling to compare thiol reactivity between two samples.

Caption: General experimental workflow for quantitative thiol proteomics.

Conclusion

This compound represents a potential tool for the quantitative analysis of protein thiols using mass spectrometry. While specific application data for this compound is currently limited, the principles and protocols established for other thiol-reactive probes provide a solid foundation for its use. Researchers and drug development professionals can leverage the methodologies outlined in this guide to explore the thiol proteome, investigate redox signaling pathways, and identify novel drug targets. Careful optimization of reaction conditions will be essential to ensure the specificity and efficiency of labeling with this reagent.

References

- 1. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic approaches to quantify cysteine reversible modifications in aging and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative proteomic characterization of redox-dependent post-translational modifications on protein cysteines - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 4. Protein Thiol Redox Signaling in Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Principle of Isotopic Labeling with Di-N-butyl Amidosulfenyl Chloride-d18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles behind isotopic labeling of thiol-containing compounds, with a specific focus on the conceptual application of Di-N-butyl Amidosulfenyl Chloride-d18. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental reaction mechanisms, experimental workflows, and data analysis strategies based on well-established thiol-labeling techniques.

Introduction to Isotopic Labeling for Thiol Quantification

Quantitative analysis of proteins and low-molecular-weight thiols is crucial in understanding various biological processes, including redox signaling, oxidative stress, and drug metabolism. Isotopic labeling, coupled with mass spectrometry, has become a powerful tool for the relative and absolute quantification of these molecules. The core principle involves derivatizing a specific functional group, in this case, the thiol group (-SH) of cysteine residues or other thiol-containing molecules, with a reagent that exists in two or more isotopic forms (e.g., a "light" and a "heavy" version).

By labeling two different biological samples with the light and heavy versions of the reagent, respectively, the samples can be mixed and analyzed in a single mass spectrometry run. The relative abundance of a specific thiol-containing molecule in the two samples can then be determined by comparing the signal intensities of the light and heavy isotopically labeled species. This approach minimizes experimental variability and enhances the accuracy of quantification.

The Role of this compound

This compound is a deuterated chemical reagent designed for isotopic labeling. Its non-deuterated counterpart, Di-N-butyl Amidosulfenyl Chloride, would serve as the "light" reagent in a typical isotopic labeling experiment. The key features of this reagent are:

-

Thiol Reactivity: The sulfenyl chloride group (-SCl) is electrophilic and reacts specifically with nucleophilic thiol groups to form a disulfide bond.

-

Isotopic Labeling: The "-d18" designation indicates that the 18 hydrogen atoms in the two N-butyl groups have been replaced with deuterium (B1214612) atoms. This results in a significant mass difference between the light and heavy labeled molecules, which is readily detectable by mass spectrometry.

The reaction of Di-N-butyl Amidosulfenyl Chloride with a thiol (R-SH) is proposed to proceed as follows:

R-SH + (CH₃(CH₂)₃)₂N-SCl → R-S-S-N((CH₂)₃CH₃)₂ + HCl

In an isotopic labeling experiment, one sample would be reacted with the light reagent (Di-N-butyl Amidosulfenyl Chloride) and another with the heavy reagent (this compound).

Experimental Workflow for Thiol Analysis

A typical experimental workflow for the differential analysis of thiol-containing compounds using isotopic labeling is as follows:

Experimental Protocols

Note: The following are generalized protocols inspired by established methods for thiol labeling. Specific parameters would need to be optimized for this compound.

Protocol 1: Labeling of Proteins in a Complex Mixture

-

Sample Preparation: Solubilize protein extracts from two different conditions (e.g., control vs. treated) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 8 M urea).

-

Reduction (Optional): To label all cysteine residues, reduce disulfide bonds by adding a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylation of Free Thiols: Add the light reagent (Di-N-butyl Amidosulfenyl Chloride) to the control sample and the heavy reagent (this compound) to the treated sample. The molar excess of the reagent over the estimated thiol concentration should be optimized, but a 10- to 20-fold excess is a common starting point. Incubate at room temperature for 1-2 hours in the dark.

-

Quenching: Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or DTT.

-

Sample Combination and Cleanup: Combine the two labeled samples in a 1:1 ratio. Proceed with protein precipitation (e.g., with acetone) or buffer exchange to remove excess reagents.

-

Proteolytic Digestion: Resuspend the protein pellet and digest with a protease such as trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Profiling of Low-Molecular-Weight Thiols

-

Sample Preparation: Prepare extracts containing low-molecular-weight thiols (e.g., deproteinized cell lysates or biological fluids).

-

Labeling: Add the light and heavy reagents to the respective samples as described above.

-

Quenching and Combination: Quench the reaction and combine the samples.

-

LC-MS Analysis: Directly analyze the mixture of labeled small molecules by LC-MS.

Data Presentation and Interpretation

The primary output of the mass spectrometer will be mass spectra containing pairs of peaks for each labeled molecule, separated by the mass difference between the light and heavy isotopic labels.

Quantitative Data Summary

The table below illustrates how quantitative data from such an experiment would be presented. The mass shift of 18.11 Da is calculated based on the mass difference between 18 deuterium atoms and 18 hydrogen atoms.

| Labeled Molecule | m/z (Light) | m/z (Heavy) | Mass Shift (Da) | Intensity Ratio (Heavy/Light) | Fold Change |

| Cysteine-containing Peptide 1 | 850.42 | 868.53 | 18.11 | 2.1 | ↑ 2.1 |

| Glutathione | 499.15 | 517.26 | 18.11 | 0.5 | ↓ 2.0 |

| Cysteine-containing Peptide 2 | 1025.58 | 1043.69 | 18.11 | 1.0 | No Change |

Signaling Pathways and Logical Relationships

Isotopic labeling of thiols can be used to study redox-sensitive signaling pathways. For example, changes in the oxidation state of cysteine residues in key signaling proteins can alter their activity.

In this conceptual diagram, an increase in reactive oxygen species (ROS) leads to the oxidation of a thiol group on a protein, altering its activity and impacting downstream signaling. Isotopic labeling can quantify the change in the reduced form (Protein-SH) versus the oxidized form under different conditions.

Conclusion

Isotopic labeling with reagents like this compound provides a robust framework for the quantitative analysis of thiols in complex biological samples. The principles of specific chemical derivatization, introduction of a mass difference through stable isotopes, and analysis by mass spectrometry allow for precise and reliable quantification. While the application of this specific reagent requires further empirical validation, the methodologies outlined in this guide, drawn from established practices in the field, provide a solid foundation for researchers and scientists in drug development and other disciplines to explore the dynamic world of the thiol proteome and metabolome.

A Novel Reagent for High-Resolution Analysis of the Cysteine Redoxome

An In-depth Technical Guide to Di-N-butyl Amidosulfenyl Chloride-d18 for Quantitative Cysteine Proteomics

This technical guide provides an in-depth overview of the application of a novel, isotopic labeling reagent, this compound (DBASC-d18), for the quantitative analysis of proteins, with a specific focus on cysteine-containing peptides. This document is intended for researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics who are seeking advanced methods for studying protein expression and cysteine reactivity.

Stable isotope labeling has become a cornerstone of quantitative proteomics, enabling the accurate relative quantification of proteins and their post-translational modifications across multiple samples.[1][2] Techniques like Tandem Mass Tags (TMT) and Isotope-Coded Affinity Tags (ICAT) have revolutionized the field by allowing for multiplexed analysis.[1][2] The hypothetical reagent, Di-N-butyl Amidosulfenyl Chloride, is designed to specifically target and label the thiol group of cysteine residues, one of the most reactive amino acids and a key player in cellular redox regulation.[3][4] The d18-labeled variant provides the heavy-isotope version necessary for creating a mass differential, allowing for direct comparison and quantification of peptide abundance between a control (light, d0-labeled) and an experimental (heavy, d18-labeled) sample at the mass spectrometry level.

This guide details the proposed mechanism, a comprehensive experimental workflow, detailed protocols, and potential applications for studying cysteine-driven biological processes.

Proposed Reaction Mechanism

Di-N-butyl Amidosulfenyl Chloride is an electrophilic compound poised to react with nucleophilic residues. The sulfur-chlorine bond is highly reactive, particularly towards soft nucleophiles like the thiol group (-SH) of cysteine. The proposed reaction is a nucleophilic substitution where the cysteine thiol attacks the electrophilic sulfur atom of the DBASC reagent, displacing the chloride ion. This forms a stable disulfide bond between the reagent and the cysteine residue.

Quantitative Proteomics Workflow

The experimental design leverages the principles of chemical labeling for relative quantification.[5] Two distinct cell or tissue populations (e.g., Control vs. Treated) are lysed and their proteomes are prepared. The control sample is labeled with the "light" (d0) version of DBASC, while the treated sample is labeled with the "heavy" (d18) version. After labeling, the samples are combined, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference of 18 Daltons between the heavy and light tags allows the mass spectrometer to distinguish and quantify the relative abundance of the same peptide from the two original samples.

Experimental Protocols

The following protocols provide a detailed methodology for a typical experiment using DBASC-d0/d18.

Protein Extraction and Preparation

-

Cell Lysis: Harvest control and treated cells (~1x10^7 each) and wash with ice-cold PBS. Lyse cells in 1 mL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonication: Sonicate the lysates on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off) to shear DNA and ensure complete lysis.

-

Centrifugation: Clarify the lysates by centrifuging at 14,000 x g for 20 minutes at 4°C.

-

Protein Quantification: Transfer the supernatants to new tubes and determine the protein concentration using a BCA assay. Aliquot 1 mg of protein for each sample.

Reduction and DBASC Labeling

-

Reduction (Optional but recommended for total cysteine analysis): To 1 mg of protein, add Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 30 minutes at 56°C to reduce all disulfide bonds. Note: For analysis of the native redox state, omit this step.

-

Buffer Exchange: Remove DTT using a desalting column, exchanging the buffer to 50 mM HEPES, pH 7.5.

-

Labeling:

-

To the 1 mg control protein sample, add Di-N-butyl Amidosulfenyl Chloride (d0) to a final concentration of 10 mM.

-

To the 1 mg treated protein sample, add This compound (d18) to a final concentration of 10 mM.

-

-

Incubation: Incubate both samples for 1 hour at room temperature with gentle agitation.

-

Quenching: Quench the reaction by adding L-cysteine to a final concentration of 20 mM. Incubate for 15 minutes.

Sample Pooling and Digestion

-

Pooling: Combine the light-labeled and heavy-labeled samples in a 1:1 protein ratio.

-

Precipitation: Perform a chloroform/methanol precipitation to clean the protein mixture. Resuspend the protein pellet in 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate.

-

Digestion:

-

Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute and dry the peptides under vacuum.

LC-MS/MS Analysis

-

Resuspension: Reconstitute the dried peptides in 0.1% formic acid in water.

-

Chromatography: Load the peptide mixture onto a C18 reverse-phase analytical column and separate using a 120-minute gradient from 2% to 40% acetonitrile (B52724) in 0.1% formic acid.

-

Mass Spectrometry: Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer.

-

MS1 Scan: Acquire full scans from m/z 350-1500.

-

MS2 Scan (DDA): Use data-dependent acquisition to select the top 20 most intense precursor ions for fragmentation by HCD. Look for the characteristic 18 Da mass shift between peptide pairs.

-

Quantitative Data Presentation

Following data analysis with a suitable software package (e.g., MaxQuant, Proteome Discoverer), the results can be summarized to highlight proteins with significant changes in abundance or cysteine reactivity. The output typically includes protein identifications, heavy/light ratios, and statistical significance.

| Protein ID | Gene Name | Peptide Sequence | Ratio (Heavy/Light) | Log2(Ratio) | p-value | Regulation |

| P04637 | TP53 | IYQDMCNSSCMGGMNR | 2.15 | 1.10 | 0.008 | Up-regulated |

| P62258 | HSP90AB1 | FESLNFDLAPCR | 0.48 | -1.06 | 0.012 | Down-regulated |

| P08670 | VIM | LNDRFASCYICK | 1.05 | 0.07 | 0.895 | No Change |

| Q06830 | PRDX1 | VCPAGWKPGSK | 3.54 | 1.82 | 0.001 | Up-regulated |

| P31946 | GSN | DCGLGASCFVK | 0.98 | -0.03 | 0.950 | No Change |

Table 1: Representative quantitative data from a DBASC-d18 proteomics experiment. Cysteine residues (C) within the peptide sequence are highlighted in red. The ratio reflects the abundance of the peptide in the 'Treated' sample relative to the 'Control'.

Application in Signaling Pathway Analysis

The DBASC reagent is particularly powerful for studying signaling pathways that are regulated by the redox state of cysteine residues. A prime example is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Under basal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. Keap1 contains several highly reactive cysteine residues that act as sensors for oxidative stress. Modification of these cysteines by electrophiles or oxidants leads to a conformational change in Keap1, releasing Nrf2, which can then translocate to the nucleus and activate the expression of antioxidant genes.

Using DBASC-d18, researchers can quantify changes in the reactivity of Keap1's sensor cysteines in response to a drug or stressor, providing direct evidence of pathway activation.

References

- 1. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]

- 2. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Profiling thiol redox proteome using isotope tagging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteine Counting via Isotopic Chemical Labeling for Intact Mass Proteoform Identifications in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

A Technical Guide to the Analysis of Protein Sulfenylation Using Isotopic Tags

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies for the detection and quantification of protein S-sulfenylation (Cys-SOH), a critical but transient oxidative post-translational modification. We will focus on the application of isotopic tags, which are indispensable for accurate quantitative analysis by mass spectrometry. Detailed experimental protocols, data presentation strategies, and visual workflows are provided to facilitate the practical application of these techniques in research and drug development.

Introduction to Protein S-Sulfenylation

Protein S-sulfenylation is the reversible oxidation of a cysteine thiol group (-SH) to a sulfenic acid (-SOH).[1][2] This modification is a key event in redox signaling, acting as a molecular switch that can alter a protein's function, localization, and interaction with other molecules.[1][2] Aberrant sulfenylation is implicated in a range of pathologies, including cancer and neurodegenerative diseases.[2]

The inherent instability and high reactivity of the sulfenic acid moiety make its detection challenging.[1] It can readily react with nearby nucleophiles to form disulfide bonds or be further oxidized to more stable sulfinic (-SO₂H) and sulfonic (-SO₃H) acids.[3][4] To overcome this, researchers have developed chemoselective probes that "trap" the sulfenic acid, allowing for its stabilization and subsequent analysis.[5]

The Core Principle: Isotopic Tagging for Quantitative Analysis

Isotopic labeling is a powerful strategy in mass spectrometry-based proteomics that enables precise and accurate quantification of proteins and their modifications across different samples.[6][7] The fundamental principle involves introducing a stable, heavy isotope into one sample, while a corresponding light isotope is used for the control sample. When the samples are mixed and analyzed, the mass spectrometer detects pairs of chemically identical peptides that differ only by a known mass offset due to the isotopic label. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of that peptide (and its modification) between the samples.[6]

For sulfenylation analysis, isotopic tags are typically incorporated into the chemoselective probes used to label the sulfenic acid. This allows for ratiometric quantification of sulfenylation at specific cysteine sites, providing a dynamic view of how redox signaling changes in response to various stimuli or in different disease states.[2][4]

Key Methodologies and Experimental Protocols

Two primary strategies have emerged as robust methods for the site-specific identification and quantification of protein sulfenylation: dimedone-based probes and iodoacetamide-based isobaric tags.

Dimedone-Based Probes and the "SulfenQ" Workflow

Dimedone and its analogs are β-dicarbonyl compounds that selectively react with the electrophilic sulfur of a sulfenic acid, forming a stable thioether linkage.[1][8] This strategy has been enhanced by incorporating a "clickable" alkyne group into the dimedone probe (e.g., DYn-2), allowing for the subsequent attachment of a biotin (B1667282) tag for enrichment or a fluorescent reporter for visualization via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][9]

For quantitative analysis, a workflow termed "SulfenQ" utilizes light (d0) and heavy (d6) versions of the DYn-2 probe.[4]

Diagram: SulfenQ Experimental Workflow

Experimental Protocol: Quantitative Sulfenylation Analysis using DYn-2 Probes

This protocol is a generalized procedure based on established methods.[4][9]

-

Cell Culture and Treatment: Grow two separate populations of cells. Treat one population with the stimulus of interest (e.g., H₂O₂) and the other with a vehicle control.

-

In Situ Labeling: Add the "light" DYn-2 probe to the control cells and the "heavy" d6-DYn-2 probe to the treated cells. Incubate to allow the probe to permeate the cells and react with sulfenylated proteins.

-

Sample Combination and Lysis: Harvest and combine the two cell populations. Lyse the cells in a buffer containing detergents and protease inhibitors.

-

Protein Precipitation: Precipitate the total protein from the lysate using a method like methanol-chloroform to remove interfering small molecules.[1]

-

Click Chemistry (CuAAC): Resuspend the protein pellet. Perform the click reaction by adding a biotin-azide conjugate, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper chelator/ligand (e.g., TBTA) to attach biotin to the alkyne-modified probes.

-

Protein Digestion: Reduce disulfide bonds with DTT and alkylate free thiols with iodoacetamide (B48618) to prevent disulfide scrambling. Digest the proteins into peptides using trypsin.

-

Enrichment of Labeled Peptides: Incubate the peptide mixture with streptavidin-coated beads to capture the biotin-tagged peptides. Wash the beads extensively to remove non-specifically bound peptides.

-

Elution and Mass Spectrometry: Elute the captured peptides from the beads. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify the modified peptides and quantify the relative abundance of the "heavy" versus "light" peptide pairs to determine the fold-change in sulfenylation at specific sites.

Iodoacetamide-Based Isobaric Tags (iodoTMT)

Iodoacetamide is a reactive compound that irreversibly alkylates free cysteine thiols.[10] The "iodoTMT switch" assay leverages this reactivity to quantify reversibly oxidized cysteines, including those that are sulfenylated.[11][12] This method uses isobaric tandem mass tags (TMT), which are a set of molecules that are identical in mass but yield different reporter ions upon fragmentation in the mass spectrometer.[10][13] This allows for the simultaneous analysis of multiple samples (multiplexing).

The workflow involves first blocking all free, reduced thiols. Then, the reversibly oxidized thiols (including Cys-SOH) are selectively reduced to free thiols, which are subsequently labeled with the different iodoTMT reagents.

Diagram: iodoTMT Switch Assay Workflow

Experimental Protocol: iodoTMT Switch Assay for Sulfenylation

This is a generalized protocol adapted from methods for quantifying reversible cysteine modifications.[11][12][14]

-

Protein Extraction and Blocking: Lyse cells or tissues under denaturing conditions. Immediately block all free, reduced thiols using a non-TMT alkylating agent like N-ethylmaleimide (NEM). Remove excess blocking reagent.

-

Selective Reduction: Treat the protein sample with a mild reducing agent that preferentially reduces sulfenic acids back to thiols (e.g., sodium ascorbate).

-

Isobaric Labeling: Label the newly formed thiols by treating each sample with a different iodoTMT reagent (e.g., Sample 1 with iodoTMT-126, Sample 2 with iodoTMT-127, etc.).[12] This reaction should be performed in the dark.

-

Sample Pooling and Cleanup: Quench the labeling reaction and combine all samples into a single tube. Remove excess TMT reagents via protein precipitation (e.g., acetone).

-

Protein Digestion: Resuspend the protein pellet, reduce any remaining disulfide bonds (e.g., with DTT), alkylate all cysteines (e.g., with iodoacetamide), and digest into peptides with trypsin.

-

Enrichment (Optional but Recommended): To increase sensitivity, enrich the TMT-labeled peptides using an anti-TMT antibody resin.[12]

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The instrument should be configured to isolate the precursor ions for fragmentation and then further fragment them to generate the TMT reporter ions.

-

Data Analysis: Identify peptides and quantify the relative sulfenylation levels by comparing the intensities of the different TMT reporter ions in the MS/MS spectra.

Quantitative Data Presentation

Presenting quantitative proteomics data in a clear, tabular format is crucial for interpretation and comparison. The table below shows a hypothetical example of results from a SulfenQ experiment comparing control cells to those treated with an oxidative stimulus.

| Protein | UniProt ID | Cysteine Site | Fold Change (Treated/Control) | p-value | Biological Function |

| Peroxiredoxin-2 | P32119 | Cys51 | 8.2 | <0.001 | Antioxidant enzyme |

| GAPDH | P04406 | Cys152 | 4.5 | <0.01 | Glycolysis |

| EGFR | P00533 | Cys797 | 3.1 | <0.05 | Receptor Tyrosine Kinase |

| Keap1 | Q14145 | Cys151 | 2.8 | <0.05 | Redox Sensor |

| Actin, cytoplasmic 1 | P60709 | Cys374 | 1.1 | 0.45 | Cytoskeleton |

Table 1: Example quantitative data from a site-specific sulfenylation analysis. Fold changes represent the relative increase in sulfenylation upon treatment. Data is hypothetical.

Sulfenylation in Signaling Pathways: The Keap1-Nrf2 Axis

A prominent example of regulation by cysteine oxidation is the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response.[15] Under basal conditions, the sensor protein Keap1 binds to the transcription factor Nrf2, targeting it for ubiquitination and proteasomal degradation.[15] Upon exposure to oxidative or electrophilic stress, specific "sensor" cysteines on Keap1 become modified—including by sulfenylation.[16][17] This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.[18] Stabilized Nrf2 then translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes.

Diagram: Keap1-Nrf2 Pathway Regulation by Sulfenylation

Conclusion and Future Perspectives

The use of isotopic tags combined with chemoselective probes and advanced mass spectrometry has transformed the study of protein sulfenylation.[1] These methods provide unprecedented detail, enabling the site-specific quantification of this fleeting modification across the entire proteome.[9] For researchers and drug development professionals, these tools are vital for elucidating the molecular mechanisms of redox-regulated signaling pathways, identifying novel biomarkers for diseases associated with oxidative stress, and discovering new therapeutic targets. Future advancements will likely focus on improving the stoichiometry of labeling, enhancing the sensitivity of detection for very low-abundance proteins, and developing new probes to distinguish between different oxidative modifications with even greater specificity.

References

- 1. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sfrbm.org [sfrbm.org]

- 4. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Global, in situ, site-specific analysis of protein S-sulfenylation | Springer Nature Experiments [experiments.springernature.com]

- 10. Thermo Scientific™ Thermo Scientific™ iodoTMT Isobaric Label Reagents and Kits | Fisher Scientific [fishersci.ca]

- 11. Identification and Quantification of S-Sulfenylation Proteome of Mycobacterium tuberculosis under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 17. Reactive Sulfur Species-Mediated Activation of the Keap1-Nrf2 Pathway by 1,2-Naphthoquinone through Sulfenic Acids Formation under Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mechanism of Action of Di-N-butyl Amidosulfenyl Chloride-d18 Remains Undefined

Despite a comprehensive search of available scientific literature and chemical databases, detailed information regarding the mechanism of action, experimental protocols, and quantitative data for Di-N-butyl Amidosulfenyl Chloride-d18 is not presently available.

This compound is a deuterated form of Di-N-butyl Amidosulfenyl Chloride. While it is listed by several chemical suppliers for research purposes, particularly in the field of proteomics, its specific biological or chemical functions, signaling pathway interactions, and the experimental basis for its use are not documented in publicly accessible resources.

Currently available information is limited to basic chemical properties, as summarized below:

| Property | Value | Source |

| Molecular Formula | C₈D₁₈ClNS | [1] |

| Molecular Weight | 213.86 g/mol | [1] |

| CAS Number | 6541-82-8 (non-deuterated) | [2][3] |

The lack of published research on this specific deuterated compound means that no signaling pathways, experimental workflows, or logical relationships can be diagrammed at this time. Similarly, the absence of experimental data precludes the creation of structured data tables or the detailing of experimental protocols.

Researchers, scientists, and drug development professionals interested in the potential applications of this compound are encouraged to initiate novel research to elucidate its properties and mechanism of action. Such studies would be foundational in establishing its utility and potential applications in the scientific community.

References

Core Stability & Storage Guidelines for Di-N-butyl Amidosulfenyl Chloride-d18

An In-depth Technical Guide for Researchers and Drug Development Professionals

Di-N-butyl amidosulfenyl chloride-d18 is a deuterated analogue of di-N-butyl amidosulfenyl chloride, utilized in various research applications, including proteomics. As with many reactive organosulfur compounds, its stability is a critical factor for ensuring experimental reproducibility and safety. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data and the general chemical properties of sulfenyl chlorides.

General Stability Profile

The primary degradation pathway for sulfenyl chlorides is hydrolysis. They react with water to form sulfenic acids, which are often unstable and can undergo further reactions.[1] This inherent sensitivity to moisture underscores the necessity of handling and storing the compound under anhydrous conditions.

General reactivity of sulfenyl chlorides includes:

-

Reaction with water and alcohols: Leads to the formation of sulfenyl esters.[1]

-

Reaction with N-H bonds: Reacts with compounds containing N-H bonds in the presence of a base to yield sulfenamides.[1]

-

Addition across alkenes: Undergoes addition reactions with alkenes.[1]

-

Chlorination: Can be chlorinated to form trichlorides.[1]

Due to this reactivity, sulfenyl chlorides are often prepared in situ for immediate use in chemical synthesis.[2]

Recommended Storage Conditions

Based on supplier information and the known chemical properties of related compounds, the following storage conditions are recommended to maximize the shelf-life of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | One supplier suggests room temperature storage.[3] However, for long-term stability and to minimize potential degradation, storage at lower temperatures (e.g., 2-8°C) in a desiccated environment is advisable. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | To prevent hydrolysis and oxidation, storage under an inert gas is crucial. |

| Container | Tightly Sealed, Dry Glass Vial | The container should be sealed to prevent moisture ingress. Small aliquots may be preferable to avoid repeated opening and closing of the main container.[3] |

| Light Exposure | Store in the Dark | While specific photosensitivity data is unavailable, it is general good practice to protect reactive compounds from light. |

| Special Shipping | May require dry ice | Some suppliers may ship the product with dry ice, suggesting that temperature control during transit is important for maintaining stability.[3] |

For a related deuterated compound, Di-n-butyl-d18-amine, it is noted to be stable under recommended storage conditions, with a suggestion to re-analyze for chemical purity after three years.[4] A similar timeframe for re-evaluation of this compound purity would be a prudent measure.

Handling and Experimental Protocols

Given the reactive nature of this compound, specific handling procedures should be followed to ensure both the integrity of the compound and the safety of the researcher.

Experimental Workflow: Handling and Use

The following diagram outlines a recommended workflow for handling this compound in a laboratory setting.

Caption: Recommended workflow for handling this compound.

Methodology for Stability Assessment (General Protocol)

While a specific experimental protocol for this compound was not found, a general approach to assess the stability of a reactive compound would involve the following steps:

-

Sample Preparation: Aliquot the compound into several vials under an inert atmosphere.

-

Condition Exposure: Store the vials under different conditions (e.g., varying temperatures, humidity levels, light exposure).

-

Time-Point Analysis: At specified time intervals, remove a vial from each condition.

-

Purity Analysis: Analyze the purity of the sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Evaluation: Plot the percentage of the parent compound remaining against time for each condition to determine the degradation rate.

Potential Degradation Pathway

The most probable degradation pathway for this compound is through hydrolysis. The following diagram illustrates this general reaction.

Caption: Postulated hydrolysis degradation pathway.

References

Methodological & Application

Application Notes and Protocols for Thiol Quantification using Di-N-butyl Amidosulfenyl Chloride-d18 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of thiols, particularly the sulfhydryl groups (-SH) in cysteine residues of proteins and low molecular weight thiols like glutathione (B108866), is critical in understanding cellular redox signaling, oxidative stress, and drug metabolism. Di-N-butyl Amidosulfenyl Chloride is a derivatizing agent that selectively reacts with thiol groups to form a stable sulfenamide (B3320178) linkage. The deuterated analog, Di-N-butyl Amidosulfenyl Chloride-d18, serves as a stable isotope labeling reagent for the relative and absolute quantification of thiols in complex biological samples using mass spectrometry.

This document provides detailed protocols and application notes for the use of this compound in mass spectrometry-based thiol analysis. The methodology enables accurate quantification by comparing the mass-shifted signals of the labeled analytes.

Principle of the Method

The core of this method is the chemical derivatization of thiol-containing molecules with the light (d0) and heavy (d18) isotopic forms of Di-N-butyl Amidosulfenyl Chloride. The sulfenyl chloride group reacts specifically with the nucleophilic thiol group to form a stable di-N-butyl amidosulfenamide.

Two common experimental workflows are employed:

-

Relative Quantification: Two samples (e.g., control vs. treated) are labeled separately, one with the light reagent and one with the heavy reagent. The samples are then mixed in a 1:1 ratio, processed, and analyzed by LC-MS/MS. The relative abundance of a specific thiol between the two samples is determined by the ratio of the peak intensities of the light and heavy labeled analyte.

-

Absolute Quantification: A known amount of a synthetic standard, labeled with the heavy reagent, is spiked into the sample. The endogenous, unlabeled thiol is then derivatized with the light reagent. The absolute concentration of the thiol in the original sample can be calculated by comparing the peak intensities of the light-labeled endogenous analyte and the heavy-labeled internal standard.

Experimental Protocols

Materials and Reagents

-

Di-N-butyl Amidosulfenyl Chloride (Light Isotope)

-

This compound (Heavy Isotope)

-

Anhydrous acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Formic acid (FA)

-

Water, LC-MS grade

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for disulfide bond reduction (optional)

-

Iodoacetamide (IAM) or N-ethylmaleimide (NEM) for blocking excess reducing agent (optional)

-

Sample of interest (e.g., cell lysate, plasma, purified protein)

-

LC-MS system (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

Protocol 1: Relative Quantification of Thiols in a Protein Sample

This protocol describes the relative quantification of cysteine-containing peptides from a control and a treated protein sample.

1. Sample Preparation and Protein Digestion:

-

Extract total protein from control and treated samples using a suitable lysis buffer.

-

Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

Take an equal amount of protein (e.g., 100 µg) from the control and treated samples.

-

(Optional) If total cysteine content is to be measured, reduce disulfide bonds by adding TCEP to a final concentration of 5 mM and incubating at 37°C for 30 minutes.

-

(Optional) Alkylate free thiols by adding IAM to a final concentration of 10 mM and incubating in the dark at room temperature for 30 minutes.

-

Perform in-solution or in-gel tryptic digestion of the protein samples overnight at 37°C.

2. Isotope Labeling of Peptides:

-

Prepare fresh 100 mM stock solutions of Di-N-butyl Amidosulfenyl Chloride (light) and this compound (heavy) in anhydrous ACN.

-

To the digested control peptide solution, add the light labeling reagent to a final concentration of 10 mM.

-

To the digested treated peptide solution, add the heavy labeling reagent to a final concentration of 10 mM.

-

Incubate both reactions at room temperature for 1 hour.

-

Quench the reaction by adding an equal volume of 0.1% TFA in water.

3. Sample Cleanup and LC-MS/MS Analysis:

-

Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.

-

Desalt the mixed peptide sample using a C18 StageTip or ZipTip.

-

Elute the peptides and dry them in a vacuum centrifuge.

-

Reconstitute the sample in 2% ACN, 0.1% FA for LC-MS/MS analysis.

-

Analyze the sample on a high-resolution mass spectrometer coupled to a nano-LC system. A typical gradient would be a 60-minute gradient from 2% to 40% ACN with 0.1% FA.

-

Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-15 most intense precursor ions for fragmentation (HCD or CID).

Protocol 2: Absolute Quantification of Glutathione (GSH) in Cell Lysate

1. Preparation of Standard Curve:

-

Prepare a series of known concentrations of unlabeled GSH in a suitable buffer.

-

Prepare a stock solution of heavy-labeled internal standard by reacting a known high concentration of GSH with this compound. Purify the labeled GSH-d18 product.

-

Spike a fixed, known amount of the purified GSH-d18 into each standard concentration of unlabeled GSH.

-

Derivatize each standard with the light Di-N-butyl Amidosulfenyl Chloride.

-

Analyze each standard by LC-MS/MS to generate a standard curve of the peak area ratio (light/heavy) versus concentration.

2. Sample Preparation and Labeling:

-

Lyse cells in a buffer containing 5 mM TCEP to reduce any oxidized glutathione (GSSG).

-

Spike the known amount of purified GSH-d18 internal standard into the cell lysate.

-

Derivatize the sample with the light Di-N-butyl Amidosulfenyl Chloride reagent.

-

Precipitate proteins using cold acetone (B3395972) or ACN and centrifuge to clarify the supernatant.

-

Dry the supernatant and reconstitute in the LC-MS loading buffer.

3. LC-MS/MS Analysis:

-

Analyze the sample using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

-

Monitor the specific precursor-to-product ion transitions for both the light-labeled endogenous GSH and the heavy-labeled GSH-d18 internal standard.

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables for clear comparison.

Table 1: Theoretical Mass Shifts for Common Thiols Labeled with Di-N-butyl Amidosulfenyl Chloride

| Thiol Compound | Unlabeled Mass (Da) | Mass of Light Labeled (Da) | Mass of Heavy Labeled (d18) (Da) | Mass Difference (Da) |

| Cysteine | 121.02 | 315.18 | 333.30 | 18.12 |

| Glutathione | 307.08 | 501.24 | 519.36 | 18.12 |

| N-acetylcysteine | 163.04 | 357.20 | 375.32 | 18.12 |

Table 2: Example of Relative Quantification Data for a Cysteine-Containing Peptide

| Peptide Sequence | Sample | Peak Area (Light) | Peak Area (Heavy) | Ratio (Heavy/Light) | Fold Change |

| VDCYSK | Control vs. Treated | 1.2 x 10^6 | 3.6 x 10^6 | 3.0 | 3.0-fold increase in treated |

| ACDLFK | Control vs. Treated | 5.4 x 10^5 | 2.7 x 10^5 | 0.5 | 2.0-fold decrease in treated |

| * Denotes the labeled cysteine residue. |

Visualizations

Application Notes and Protocols for Cysteine-Specific Peptide Labeling using Di-N-butyl Amidosulfenyl Chloride-d18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical tool for understanding complex biological systems and for the discovery of novel biomarkers and therapeutic targets. Stable isotope labeling coupled with mass spectrometry (MS) allows for the accurate relative quantification of proteins and peptides between different samples. Di-N-butyl Amidosulfenyl Chloride-d18 (DNBSCl-d18) is a novel, cysteine-reactive isotopic labeling reagent designed for quantitative proteomics. This reagent, along with its light counterpart (Di-N-butyl Amidosulfenyl Chloride-d0), enables the specific derivatization of cysteine residues within peptides. The 18-deuterium atoms in the "heavy" reagent introduce a precise mass shift, allowing for the direct comparison of peptide abundance from two different sample states at the MS1 level.

The core reactivity of the amidosulfenyl chloride functional group is its specific and efficient reaction with the thiol side chain of cysteine residues under controlled pH conditions. This results in the formation of a stable mixed disulfide bond, covalently tagging the peptide. By labeling one sample population with the light reagent (d0) and another with the heavy reagent (d18), the samples can be combined and analyzed in a single LC-MS/MS experiment. The relative abundance of a given cysteine-containing peptide between the two samples is then determined by comparing the signal intensities of the light and heavy isotopic peptide pairs.

Principle of the Method

The Di-N-butyl Amidosulfenyl Chloride labeling strategy is based on the chemical derivatization of cysteine residues. A "light" (d0) and a "heavy" (d18) version of the reagent are used to label two different peptide samples. After labeling, the samples are mixed in a 1:1 ratio. During mass spectrometry analysis, the chemically identical but isotopically distinct peptide pairs co-elute from the liquid chromatography (LC) column and are detected as a pair of peaks separated by a specific mass difference (18.11 Da due to the 18 deuterium (B1214612) atoms). The ratio of the ion intensities of these peaks directly corresponds to the relative abundance of the peptide in the original samples.

Experimental Protocols

Materials

-

This compound (Heavy Reagent)

-

Di-N-butyl Amidosulfenyl Chloride-d0 (Light Reagent)

-

Peptide samples containing reduced cysteine residues

-

Reduction buffer: 5 mM Dithiothreitol (DTT) in 50 mM ammonium (B1175870) bicarbonate, pH 8.0

-

Labeling buffer: 50 mM HEPES, pH 7.5

-

Quenching solution: 100 mM N-acetyl-cysteine

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), MS grade

-

Water, HPLC grade

-

Solid-phase extraction (SPE) C18 cartridges

Protocol 1: Labeling of Peptides

This protocol describes the labeling of two peptide samples (e.g., control and treated) with the light and heavy versions of the DNBSCl reagent.

-

Peptide Reduction:

-

Resuspend lyophilized peptide samples in 100 µL of reduction buffer.

-

Incubate at 56°C for 30 minutes to ensure all cysteine residues are in a reduced state.

-

Allow the samples to cool to room temperature.

-

-

Reagent Preparation:

-

Immediately before use, prepare a 50 mM stock solution of both the light (d0) and heavy (d18) DNBSCl reagents in anhydrous acetonitrile.

-

-

Labeling Reaction:

-

Adjust the pH of the reduced peptide samples to 7.5 by adding an appropriate volume of 1 M HEPES buffer.

-

To the "control" peptide sample, add the light (d0) DNBSCl stock solution to a final concentration of 10 mM.

-

To the "treated" peptide sample, add the heavy (d18) DNBSCl stock solution to a final concentration of 10 mM.

-

Incubate the reactions at 37°C for 1 hour with gentle agitation.

-

-

Quenching the Reaction:

-

Add quenching solution to a final concentration of 20 mM to both samples to consume any unreacted DNBSCl.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Combination and Desalting:

-

Combine the light-labeled and heavy-labeled peptide samples in a 1:1 ratio.

-

Acidify the combined sample with formic acid to a final concentration of 0.1%.

-

Desalt the labeled peptides using a C18 SPE cartridge according to the manufacturer's instructions.

-

Elute the labeled peptides and dry them in a vacuum centrifuge.

-

Protocol 2: LC-MS/MS Analysis

-

Sample Reconstitution:

-

Reconstitute the dried, labeled peptides in 100 µL of 0.1% formic acid in water.

-

-

Liquid Chromatography:

-

Inject the sample onto a C18 reverse-phase analytical column.

-

Separate the peptides using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). A typical gradient might be 2-40% B over 60 minutes.

-

-

Mass Spectrometry:

-

Analyze the eluting peptides on a high-resolution mass spectrometer.

-

Acquire data in a data-dependent acquisition (DDA) mode, with a full MS scan followed by MS/MS scans of the most abundant precursor ions.

-

Ensure the MS1 scan has sufficient resolution to resolve the isotopic envelopes of the light and heavy peptide pairs.

-

Data Presentation

The following table presents hypothetical quantitative data from a proof-of-concept experiment comparing a control and a treated sample using the DNBSCl-d0/d18 labeling workflow.

| Peptide Sequence | Gene Name | Control (Light) Intensity | Treated (Heavy) Intensity | Ratio (Heavy/Light) | Fold Change |

| ACC KPESER | Protein A | 1.5 x 10^6 | 4.5 x 10^6 | 3.00 | 3.00 |

| FQYC NPHL | Protein B | 2.2 x 10^7 | 2.1 x 10^7 | 0.95 | -1.05 |

| GC EAAETR | Protein C | 9.8 x 10^5 | 1.9 x 10^6 | 1.94 | 1.94 |

| VVLC GASD | Protein D | 5.4 x 10^6 | 1.3 x 10^6 | 0.24 | -4.17 |

Visualizations

Caption: Experimental workflow for quantitative proteomics using DNBSCl-d0/d18 labeling.

Caption: Reaction scheme for labeling a cysteine residue with DNBSCl-d18.

Application Note: Quantitative Cysteine-Reactive Labeling with Di-N-butyl Amidosulfenyl Chloride-d18

Abstract

This application note provides a detailed protocol for the use of Di-N-butyl Amidosulfenyl Chloride-d18 as a novel isotopic labeling reagent for quantitative proteomics. This reagent specifically targets cysteine residues, enabling the relative quantification of protein thiols between different samples. By utilizing a "heavy" (d18, deuterated) and a "light" (d0, non-deuterated) version of the reagent, samples can be differentially labeled, combined, and analyzed by mass spectrometry (MS). This method is ideal for researchers, scientists, and drug development professionals investigating cysteine modifications, redox signaling, and targeted drug occupancy. Detailed experimental procedures, data presentation, and workflow visualizations are provided to facilitate implementation.

Introduction

The study of protein cysteine modifications is critical for understanding cellular signaling, oxidative stress, and drug mechanisms. Cysteine residues, with their reactive thiol groups, can undergo a variety of post-translational modifications that modulate protein function. Mass spectrometry-based proteomics is a powerful tool for analyzing these modifications on a global scale.[1]

Isotopic labeling enables precise relative quantification by introducing a known mass difference between peptides from different samples.[2][3][4] Di-N-butyl Amidosulfenyl Chloride is a thiol-reactive compound that forms a stable covalent bond with cysteine residues. The deuterated d18 version provides a significant mass shift for clear differentiation in the mass spectrometer. This application note outlines a complete workflow, from sample preparation to data analysis, for quantitative cysteine profiling using this reagent pair.

Principle of the Method

The workflow involves the following key steps: